Belinostat

Descripción general

Descripción

Definition and Classification of Belinostat

This compound is classified as a pan-HDAC inhibitor, which means it targets multiple classes of histone deacetylases (HDACs), specifically classes I, II, and IV. HDACs are enzymes that remove acetyl groups from histones and non-histone proteins, leading to chromatin condensation and reduced gene expression. By inhibiting these enzymes, this compound increases histone acetylation, promoting gene expression that can induce apoptosis in cancer cells.

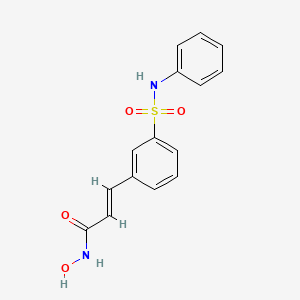

Chemical Structure:

Chemical Formula: C₁₅H₁₅N₃O₄S

Molecular Weight: 319.36 g/mol

Mechanism : this compound works by reversing the epigenetic changes associated with oncogenesis, thereby restoring normal cellular functions that inhibit tumor growth.

Overview of Its Significance in Cancer Treatment

This compound holds significant importance in oncology due to its unique mechanism of action and its role as a treatment option for patients with PTCL, a type of non-Hodgkin lymphoma characterized by poor prognosis and limited treatment options. The drug's approval was based on its ability to induce tumor responses in patients who have exhausted other therapeutic avenues.

Mecanismo De Acción

Explanation of Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones and non-histone proteins. This process leads to chromatin condensation, resulting in transcriptional repression and silencing of tumor suppressor genes. By inhibiting Belinostat, this compound increases the acetylation of histones, leading to a more open chromatin structure and enhanced gene expression associated with cell cycle arrest and apoptosis.

Mechanism Overview

HDAC Inhibition: this compound binds to the active site of this compound, chelating the zinc ion essential for their enzymatic activity.

Increased Acetylation: The inhibition results in the accumulation of acetylated histones, which promotes a relaxed chromatin structure conducive to gene transcription.

Gene Expression Modulation: Key tumor suppressor genes are re-expressed, while oncogenes may be downregulated.

Impact on Gene Expression and Apoptosis in Cancer Cells

This compound’s ability to modulate gene expression significantly impacts cancer cell survival and proliferation. Research has demonstrated that this compound induces apoptosis through various pathways.

Key Findings:

Cell Cycle Arrest: this compound causes G1 phase arrest in cancer cells, preventing progression to DNA synthesis (S phase). For instance, in bladder cancer cell lines, treatment with this compound resulted in an 18% increase in cells at the G1 phase and a corresponding decrease in S phase cells[“].

Apoptosis Induction: The drug activates pro-apoptotic pathways while inhibiting anti-apoptotic signals. Studies have shown that this compound treatment leads to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis[“][“].

Table 1: Effects of this compound on Cell Cycle and Apoptosis

| Cell Line | G1 Phase Increase (%) | S Phase Decrease (%) | Apoptosis Markers (Caspase-3) |

| 5637 (Bladder) | 18 | 16 | Increased |

| HCT116 (Colon) | Significant | Significant | Increased |

| MDA-MB-231(Breast) | Moderate | Moderate | Increased |

Comparison with Other HDAC Inhibitors

This compound is part of a class of drugs known as HDAC inhibitors, which includes other agents like vorinostat and romidepsin. While all these drugs inhibit HDAC activity, they differ in their selectivity and potency across various HDAC isoforms.

Comparative Analysis:

| Feature | This compound | Vorinostat | Romidepsin |

| Class | Pan-HDAC inhibitor | Class l selective | Class l selective |

| Potency | Nanomolar | Nanomolar | Nanomolar |

| Approved Indication | PTCL | Cutaneous T-cell lymphoma | PTCL |

| Mechanism | Inhibits this compound 1, 2, 3, 6,9 | Primarily inhibits HDAC1 | Primarily inhibitsHDAC1 |

| Common Side Effects | Mild gastrointestinalissues | Fatigue, nausea | Fatigue, nausea |

This compound’s broad inhibition across multiple HDAC classes contributes to its unique efficacy profile. It has shown promising results not only as a monotherapy but also in combination with other chemotherapeutic agents like carboplatin and paclitaxel[“][“].

Pharmacokinetics and Administration

Administration Route and Formulation

Belinostat is administered via intravenous (IV) infusion. The drug is supplied as a lyophilized powder in single-use vials, each containing 500 mg of this compound. The reconstitution process involves adding sterile water for injection to prepare the solution for infusion[“].

Administration Protocol:

Dosage: 1,000 mg/m²

Administration Method: IV infusion over 30 minutes

Schedule: Administered once daily on days 1 to 5 of a 21-day cycle

This regimen can be repeated until disease progression or unacceptable toxicity occurs. If patients experience infusion-related reactions, the infusion time may be extended to 45 minutes.

Absorption, Distribution, Metabolism, and Excretion

Absorption

This compound is rapidly absorbed into systemic circulation following IV administration. Peak plasma concentrations are typically reached within 1.5 to 2 hours post-infusion.

Distribution

The volume of distribution (Vd) for this compound is approximately 409 L, indicating extensive distribution throughout the body. The drug exhibits high protein binding, with approximately 92.9% to 95.8% of this compound bound to plasma proteins.

Metabolism

This compound undergoes extensive hepatic metabolism primarily through the enzyme UGT1A1, which accounts for about 80-90% of its metabolic processing. Other enzymes involved include CYP2A6, CYP2C9, and CYP3A4, which contribute to the formation of various metabolites such as this compound amide and this compound acid.

Excretion

Approximately 40% of the administered dose is excreted renally, primarily as metabolites, with less than 2% recovered as unchanged drug. The elimination half-life of this compound ranges from 1.1 to 1.5 hours, reflecting its rapid clearance from the body[“].

Recommended Dosing Regimen

The standard dosing regimen for this compound in treating PTCL is as follows:

| Parameter | Details |

| Dose | 1.000 mg/m? |

| Administration Route | Intravenous infusion |

| Infusion Duration | 30 minutes (can extend to 45 minutes if needed) |

| Schedule | Days 1-5 of each 21-day cycle |

| Duration of Therapy | Until disease progression or unacceptable toxicity |

Considerations for Dosing

Dose adjustments may be necessary based on hematologic toxicities or other adverse events.

Monitoring absolute neutrophil count (ANC) and platelet count is essential before initiating each cycle.

Patients with reduced UGT1A1 activity may require dose modifications due to altered metabolism[“].

Efficacy of Belinostat in Different Cancer Types

Detailed Analysis of Response Rates in PTCL

Belinostat was primarily evaluated for its efficacy in relapsed or refractory PTCL through the pivotal BELIEF trial. This trial established the drug's overall response rates and provided insights into its effectiveness across different subtypes of PTCL[“][“][“].

Investigational Studies:

Combination Therapies:

This compound is being evaluated in combination with standard chemotherapy regimens such as CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone). Early results suggest improved overall response rates when combined with these agents.

A study combining this compound with pralatrexate showed promising results, leading to enhanced efficacy compared to standard treatments alone.

Solid Tumors:

Preliminary studies have indicated potential efficacy in ovarian cancer and non-small cell lung cancer (NSCLC). For example, a trial combining this compound with carboplatin and paclitaxel reported a progression-free survival rate of approximately 37% at six months.

Future Trials:

Ongoing trials are assessing the safety and efficacy of this compound in combination with newer agents targeting specific pathways involved in tumor growth and survival[“][“][“].

Common Problem

What is Belinostat?

This compound is a type of cancer drug called a histone deacetylase (HDAC) inhibitor. It works by affecting how certain proteins control cancer cell growth.

What is this compound used to treat?

It is primarily used to treat patients with relapsed or refractory peripheral T-cell lymphoma (PTCL), a rare type of blood cancer.

Is this compound a chemotherapy drug?

While it's used to treat cancer, it's not a traditional chemotherapy drug. It works differently by targeting specific cellular processes.

How effective is this compound in treating PTCL?

This compound has shown effectiveness in inducing responses in some patients with relapsed or refractory PTCL. The results can vary from patient to patient.

Direcciones Futuras

Investigations into New Indications for Belinostat

This compound's efficacy has primarily been established in PTCL; however, ongoing research is exploring its use in other hematologic malignancies and solid tumors.

Acute Myeloid Leukemia (AML)

A Phase II study explored the use of this compound in patients with relapsed or refractory AML. Although the study included only a small cohort, it provided insights into this compound's potential role in hematologic malignancies beyond PTCL. The results showed no complete or partial responses but indicated stable disease in some patients, warranting further investigation into combination therapies.

Combination Therapies

This compound is being investigated in combination with other agents to enhance its efficacy:

Carfilzomib: A Phase I study is evaluating the combination of carfilzomib and this compound in relapsed/refractory non-Hodgkin lymphoma (NHL), aiming to leverage their synergistic effects.

CHOP Regimen: Ongoing trials are assessing this compound combined with standard CHOP chemotherapy to improve outcomes for patients with PTCL.

Potential for Personalized Medicine Approaches

The future of cancer treatment increasingly leans toward personalized medicine, which tailors therapies based on individual patient characteristics, including genetic profiles.

Pharmacogenomics

Genetic variations can significantly influence drug metabolism and efficacy. This compound is primarily metabolized by the enzyme UGT1A1, and polymorphisms in this gene can affect patient responses:

Patients homozygous for the UGT1A1*28 allele may experience increased exposure to this compound, necessitating dose adjustments to minimize toxicity.

Biomarker Development

Research is ongoing to identify biomarkers that predict response to this compound and other HDAC inhibitors. By understanding which patients are likely to benefit from treatment, clinicians can make more informed decisions regarding therapy selection.

Studies are investigating specific epigenetic markers that may correlate with sensitivity to HDAC inhibition.

Propiedades

IUPAC Name |

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNRHFGMJRPRSK-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194378 | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Belinostat inhibits the activity of histone deacetylase (HDAC) thus prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins. In vitro, belinostat caused the accumulation of acetylated histones and other proteins, increased the expression of tumor-suppressor genes. It ultimately induces cell cycle arrest, inhibition of angiogenesis and/or apoptosis of some transformed cells. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

866323-14-0, 414864-00-9 | |

| Record name | Belinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866323-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866323140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Belinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4H96P17NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Belinostat's mechanism of action?

A1: this compound is a histone deacetylase inhibitor (HDACi) [, , , , ]. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. This compound inhibits HDACs, promoting gene re-expression, including tumor suppressor genes, and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells [, , , , ].

Q2: What are the downstream effects of this compound's HDAC inhibition in cancer cells?

A2: this compound's HDAC inhibition leads to diverse downstream effects, including:

- Increased histone acetylation: this compound causes hyperacetylation of histones H3 and H4, leading to changes in chromatin structure and gene expression [, , ].

- Cell cycle arrest: this compound can induce cell cycle arrest in different phases, including G1, S, and G2/M, depending on the cell type and context [, , , , ].

- Apoptosis: this compound triggers apoptosis in various cancer cell lines and primary cells, involving caspase activation, PARP cleavage, and modulation of Bcl-2 family proteins like Bcl-xL, Mcl-1, Bim, and Puma [, , , , , , ].

- Modulation of signaling pathways: this compound can affect various signaling pathways, including NF-κB, JAK/STAT, and TGFβ, impacting cell survival, proliferation, and immune responses [, , , ].

Q3: How does this compound's effect on histone acetylation translate into anti-cancer activity?

A3: this compound-mediated histone hyperacetylation can lead to:

- Reactivation of silenced tumor suppressor genes: These genes normally regulate cell cycle progression, DNA repair, and apoptosis, and their re-expression can limit tumor growth [, , ].

- Induction of pro-apoptotic genes: this compound can increase the expression of pro-apoptotic proteins like Bim and Puma, tilting the balance towards cell death [, , ].

- Inhibition of pro-survival pathways: this compound can suppress oncogenic signaling pathways such as NF-κB, further promoting apoptosis [, , ].

Q4: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol [].

A4: The provided research papers primarily focus on this compound's pharmacological properties and do not provide detailed information about its material compatibility and stability or its catalytic properties.

A4: While the research papers highlight the importance of understanding this compound's structure-activity relationship and improving its formulation for enhanced efficacy and stability, they don't delve into specific computational models, SAR studies, or formulation strategies.

A4: The research primarily focuses on this compound's preclinical and clinical development; information regarding SHE regulations, risk minimization, and responsible practices is not extensively covered.

Q5: What is this compound's pharmacokinetic profile?

A9: this compound exhibits rapid plasma clearance and extensive metabolism, primarily via glucuronidation by UGT1A1 [, , , ]. Its half-life is relatively short, ranging from 0.3 to 1.3 hours [, ].

Q6: Do genetic variations in UGT1A1 affect this compound's pharmacokinetics and toxicity?

A12: Yes, polymorphisms in the UGT1A1 gene, particularly UGT1A128 and UGT1A160, can increase this compound exposure and the risk of toxicities, especially at higher doses []. Dose adjustments are recommended for carriers of these polymorphisms [].

Q7: What types of cancer cells are sensitive to this compound in vitro?

A7: this compound has shown potent in vitro activity against various cancer cell lines, including:

- Hematological malignancies: Peripheral T-cell lymphoma (PTCL), acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and multiple myeloma [, , , ].

- Solid tumors: Prostate cancer, ovarian cancer, lung cancer, breast cancer, thyroid cancer, and glioblastoma [, , , , , , , ].

Q8: What is the evidence for this compound's anti-tumor activity in vivo?

A8: this compound demonstrates significant in vivo activity in various preclinical models:

- Xenograft models: this compound effectively inhibits tumor growth in xenograft models of prostate cancer, AML, ALL, and T-cell lymphoma [, , , , ].

- Orthotopic models: In an orthotopic model of prostate cancer, this compound inhibits tumor growth and reduces the incidence of lung metastases [].

- Rat glioma model: this compound reduces tumor volume in a dose-dependent manner [].

Q9: Has this compound been evaluated in clinical trials?

A9: Yes, this compound has been extensively evaluated in clinical trials for various cancers:

- PTCL: this compound received accelerated approval in the US for relapsed/refractory PTCL based on promising results from the pivotal Phase 2 BELIEF study, which demonstrated durable clinical benefit and tolerability [].

- Other cancers: this compound is being investigated in clinical trials for other hematological malignancies (AML, MDS) and solid tumors (ovarian cancer, glioblastoma) [, , , ].

Q10: Are there known mechanisms of resistance to this compound?

A10: Yes, resistance to this compound can develop through various mechanisms, including:

- Sustained upregulation of cyclin-dependent kinase inhibitors (CDKIs): This can lead to reversible G1 arrest, preventing cells from progressing to the phase where this compound exerts its cytotoxic effects [].

- Alterations in Bcl-2 family proteins: Overexpression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bim) can confer resistance to this compound [, , ].

- Activation of alternative survival pathways: Upregulation of pathways like NF-κB can counteract this compound's pro-apoptotic effects [, ].

Q11: Does cross-resistance exist between this compound and other HDAC inhibitors?

A17: Yes, this compound-resistant cells can display cross-resistance to other HDAC inhibitors, including vorinostat, romidepsin, panobinostat, and ricolinostat []. This suggests that shared resistance mechanisms may limit the efficacy of sequential HDAC inhibitor treatments.

A11: While the research papers discuss this compound's safety profile and adverse events in the context of clinical trials, they do not delve into detailed toxicology data or potential long-term effects.

A11: The provided scientific research does not extensively cover these specific aspects related to this compound.

Q12: Are there alternative treatments for cancers that are resistant to this compound?

A12: Yes, several alternative therapeutic strategies are being explored for this compound-resistant cancers:

- Combination therapies: Combining this compound with other agents, such as proteasome inhibitors (e.g., bortezomib), BH3 mimetics (e.g., ABT-737), or microtubule targeting agents (e.g., vincristine, paclitaxel), can overcome resistance and enhance efficacy [, , ].

- Oncolytic viruses: Oncolytic viruses, such as reovirus, have shown promise in preclinical models of HDAC inhibitor-resistant T-cell lymphoma [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.